molecular formula C10H11ClN4OS B213021 Thiacloprid amide CAS No. 676228-91-4

Thiacloprid amide

Cat. No. B213021
CAS RN: 676228-91-4
M. Wt: 270.74 g/mol
InChI Key: LEZHOZPJYAQQNU-UVTDQMKNSA-N
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Description

Thiacloprid amide is a metabolite of thiacloprid, an insecticide belonging to the class of neonicotinoids . It is primarily used for foliar applications for pest control in arable crops, orchards, vegetables, and other crops .


Synthesis Analysis

Thiacloprid is converted to thiacloprid amide via oxidative cleavage . The transformation of thiacloprid to thiacloprid amide has been demonstrated via the process of hydroxylation and hydration by the nitrogen-fixing bacterium Microvirga flocculans CGMCC 1.16731 .


Molecular Structure Analysis

The molecular formula of Thiacloprid amide is C10H11ClN4OS . It belongs to the class of organic compounds known as 2-halopyridines, which are organic compounds containing a pyridine ring substituted at the 2-position by a halogen atom .

Scientific Research Applications

Immunotoxicity Studies

Thiacloprid-amide has been studied for its effects on the immune system of non-target organisms, such as fish. Research has shown that neonicotinoids like Thiacloprid-amide can affect immune cells at sub-micromolar concentrations, leading to oxidative stress. This is crucial for understanding the environmental impact of pesticides and their metabolites .

Environmental Impact Assessment

The compound’s role in generating oxidative stress in carp immune cells indicates its potential environmental toxicity. This information is vital for assessing the ecological risks associated with the use of neonicotinoid pesticides and their metabolites .

Biodegradation Processes

Thiacloprid-amide is a subject of interest in studies on the biodegradation of neonicotinoids. Microbial technologies that employ certain bacteria can transform Thiacloprid-amide through hydroxylation and hydration processes. This research is significant for developing eco-friendly methods to mitigate pesticide residues in agroecosystems .

Enzymatic Activity and Genetic Studies

The transformation of Thiacloprid-amide by microbial species involves specific enzymes and genetic pathways. Understanding these can help in the bioremediation of contaminated environments and also provide insights into the metabolic pathways of microbial degradation .

Biochemical Research

Thiacloprid-amide’s interaction with enzymes like nitrile hydratase (NHase) is of interest in biochemical research. The NHase enzyme’s role in converting Thiacloprid to Thiacloprid-amide has implications for both environmental science and biochemistry .

Agricultural Chemistry

In agricultural chemistry, Thiacloprid-amide’s properties as a metabolite of Thiacloprid are important for understanding the persistence and bio-concentration capabilities of neonicotinoids in crops. This knowledge helps in designing pesticides with a longer protective effect and reduced environmental impact .

Future Directions

Future research could focus on the biodegradation and bioremediation processes for neonicotinoids, including Thiacloprid amide . The use of microbial species makes the degradation of xenobiotics more accessible, fast, and active due to their smaller size . The incorporation of modern tools/techniques such as metabolic engineering, microbial biotechnology, omics-based database approaches or systems biology, artificial intelligence, and machine learning can fasten and give better bioremediation results .

properties

IUPAC Name

(Z)-[3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4OS/c11-8-2-1-7(5-13-8)6-15-3-4-17-10(15)14-9(12)16/h1-2,5H,3-4,6H2,(H2,12,16)/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZHOZPJYAQQNU-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=NC(=O)N)N1CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS/C(=N\C(=O)N)/N1CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583566
Record name Thiacloprid amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(6-Chloro-3-pyridylmethyl)thiazolidin-2-ylidene]urea

CAS RN

676228-91-4
Record name Thiacloprid amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is thiacloprid amide formed?

A: Thiacloprid amide is primarily formed through the microbial degradation of thiacloprid. The bacterium Variovorax boronicumulans strain J1, for instance, utilizes a specific enzyme called nitrile hydratase to hydrolyze the N-cyanoimino group in thiacloprid, leading to the formation of thiacloprid amide. []

Q2: Is thiacloprid amide commonly detected in the environment?

A: Yes, studies have shown that thiacloprid amide can be detected in various environmental matrices. For example, it has been found in Polish honey samples, although at levels well below acceptable limits. [] Additionally, thiacloprid amide was detected in Japanese green tea leaves, suggesting its uptake and accumulation in plants. [] Furthermore, it was identified as a major metabolite of thiacloprid in urine samples from children residing in rural South China. []

Q3: Are there effective methods to analyze thiacloprid amide in biological and environmental samples?

A: Yes, various analytical techniques can be employed to detect and quantify thiacloprid amide. Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are commonly used to identify and confirm the presence of thiacloprid amide in environmental and biological samples. [] Researchers have also developed sensitive methods using CH3COCH3-MgSO4 extraction coupled with high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) to analyze thiacloprid amide and other pesticide metabolites in urine samples. []

Q4: What are the potential implications of thiacloprid amide detection in food products like honey and tea?

A: The detection of thiacloprid amide in food products raises concerns about potential human exposure through consumption. Although the detected levels in the cited studies were below regulatory limits, [, ] further research is crucial to evaluate the long-term health effects of chronic, low-dose exposure to thiacloprid amide and other pesticide metabolites.

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